
beta-D-Digitalopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-Digitalopyranose: is a deoxygalactose derivative with the molecular formula C7H14O5 . It is a type of sugar molecule that plays a significant role in various biological and chemical processes. This compound is known for its unique structural properties and its involvement in different biochemical pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of beta-D-Digitalopyranose typically involves the use of specific reagents and catalysts. One common method includes the reaction of 2,3,4,6-tetra-acetyl bromo-glucose with octanol in the presence of zinc oxide as a catalyst . This reaction produces 1-octyl-2,3,4,6-tetra-acetyl-beta-D-glucopyranoside , which is then subjected to deacetylation to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The use of zinc oxide as a catalyst is preferred due to its stability, availability, and lower cost compared to other catalysts .
Análisis De Reacciones Químicas
Types of Reactions
Beta-D-Digitalopyranose undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl groups to carbonyl groups.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like and are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids , while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Beta-D-Digitalopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It plays a role in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects and as a component in drug formulations.
Mecanismo De Acción
The mechanism of action of beta-D-Digitalopyranose involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in carbohydrate metabolism, influencing various biochemical processes. The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- Beta-D-Glucopyranose
- Beta-D-Galactopyranose
- Beta-D-Mannopyranose
Uniqueness
Beta-D-Digitalopyranose is unique due to its specific structural configuration and the presence of a deoxygalactose moiety. This structural uniqueness imparts distinct chemical and biological properties compared to other similar compounds .
Propiedades
Número CAS |
1357151-49-5 |
|---|---|
Fórmula molecular |
C7H14O5 |
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-4-methoxy-6-methyloxane-2,3,5-triol |
InChI |
InChI=1S/C7H14O5/c1-3-4(8)6(11-2)5(9)7(10)12-3/h3-10H,1-2H3/t3-,4+,5-,6+,7-/m1/s1 |
Clave InChI |
OEKPKBBXXDGXNB-IBISWUOJSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)OC)O |
SMILES canónico |
CC1C(C(C(C(O1)O)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


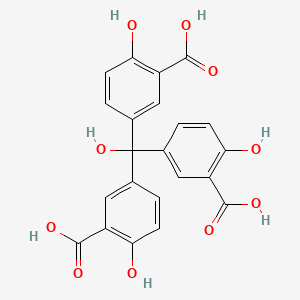
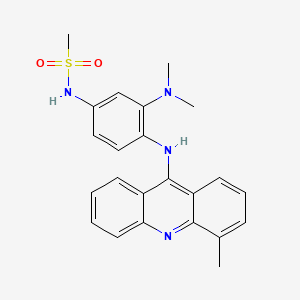


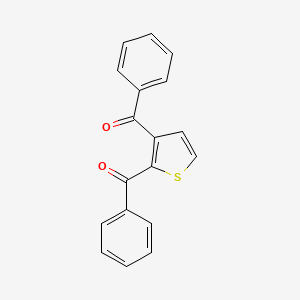
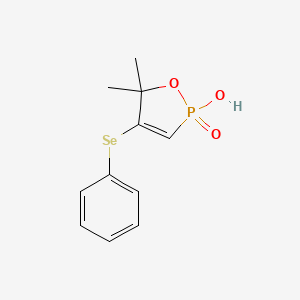

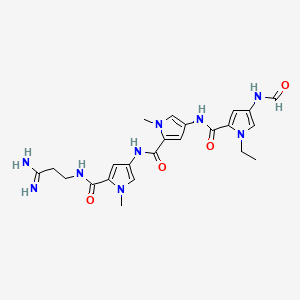
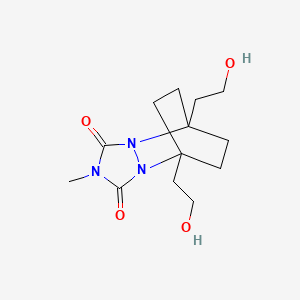
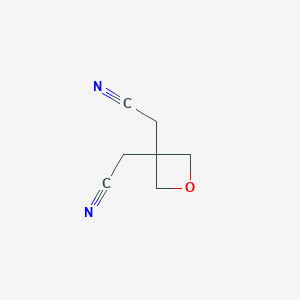
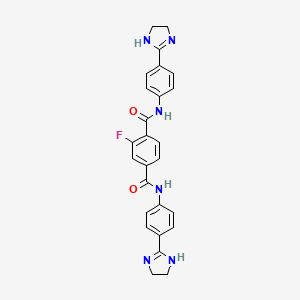
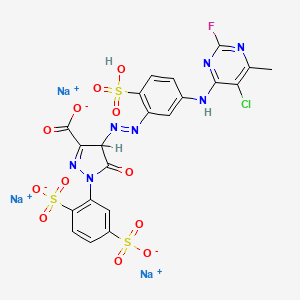
![N,6-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B12791312.png)

